

Sulforhodamine G detection threshold 0.01 µg/L

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Compound Focus: Sulforhodamine G

CAS No.: 5873-16-5

Cat. No.: S596859

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Sulforhodamine G Technical Specifications

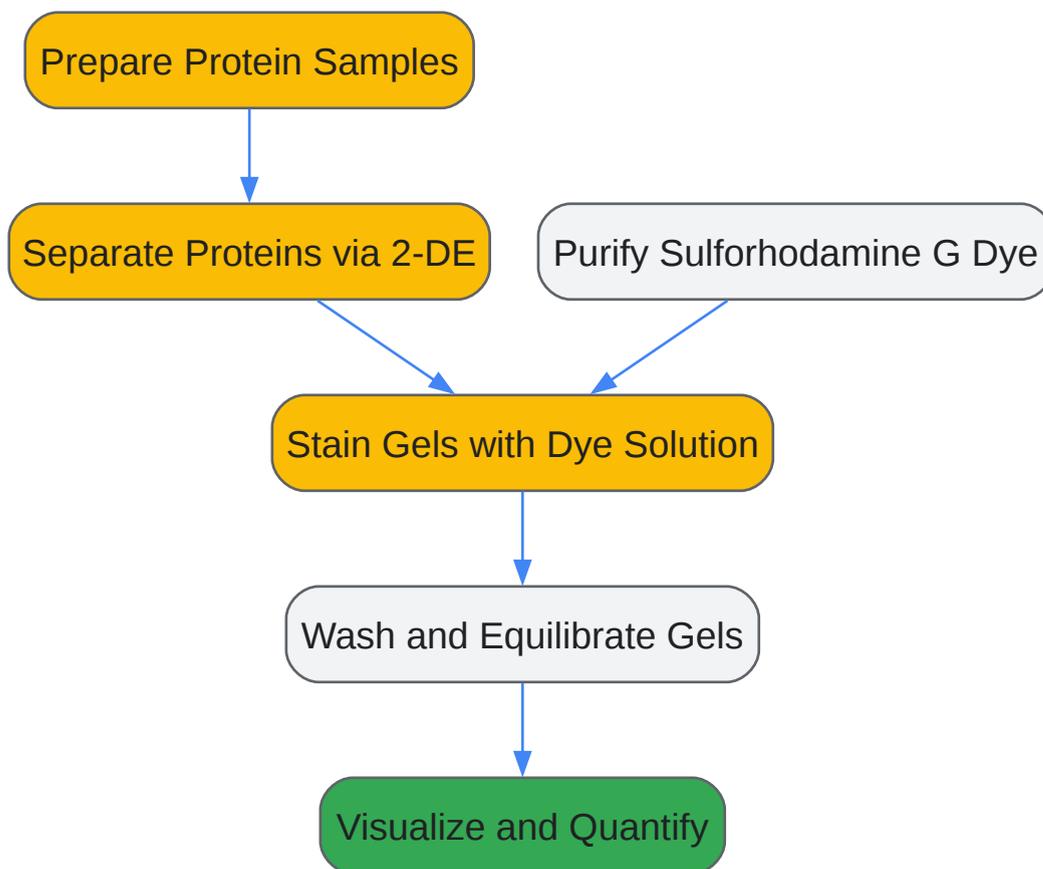
The table below summarizes the fundamental technical data for **Sulforhodamine G**, which is crucial for planning and optimizing your experiments [1].

Property	Specification
Chemical Name	Sulforhodamine G / Amino Rhodamine G [1]
CAS Number	5873-16-5 [1] [2]
Presentation	Dark red powder [1]
Detection Threshold	0.01 µg/L [1]
Excitation/Emission Wavelength	532 nm / 552 nm [1]
Visibility to the Naked Eye	> 500 µg/L [1]
Solubility	Low, approximately 5 g/L [1]
Purity	Minimum 75% [1]

Property	Specification
Primary Research Applications	Protein stains; hydrological tracing (mapping watercourses, flow studies) [1] [2]

Experimental Protocol: Protein Staining with Sulforhodamine G

This protocol, adapted from a research context, details the steps for using **Sulforhodamine G** to stain proteins for analysis with 2-Dimensional Gel Electrophoresis (2-DE) [2]. The workflow can be visualized in the following diagram:



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Detailed Procedure

• Preparation of Protein Samples

- Spike the protein samples to be analyzed with an internal standard (e.g., 0.1% of the total protein load of a standard like ALIS647) prior to separation [2].
- Separate the protein sample using 2-D Gel Electrophoresis (2-DE) in the dark to prevent photobleaching [2].

• Purification of Sulforhodamine G (Optional)

- If using a dye with 60% purity, it can be purified to improve results. Dissolve 10 mg of **Sulforhodamine G** powder in 100 mL of 1% (v/v) acetic acid [2].
- Purify the solution by Reverse-Phase (RP) chromatography [2].
- Collect the fraction that shows an absorbance maximum at 528 nm [2].
- Lyophilize this collected pool until it is completely dry. The dry powder can be stored at 4°C for future use [2].

• Staining Process

- Perform all staining steps in polypropylene dishes wrapped in aluminum foil to protect the dye from light [2].
- Prepare the staining solution in 35% methanol. Use a four-fold molar excess of dye relative to the protein, based on an average protein molecular weight of 50 kDa [2].
- Stain the gels overnight in this solution [2].
- The following day, wash the gels 4 times for 15 minutes each in 35% methanol to remove unbound dye [2].
- Equilibrate the gels 2 times for 15 minutes each in water [2].

• Visualization and Quantification

- Visualize the protein spots and the internal standard using a laser scanner with different channels (e.g., $\lambda_{\text{ex}}=532$ nm for total protein stain and $\lambda_{\text{ex}}=633$ nm for ALIS) [2].
- Quantify the protein spots separately using 2-DE analysis software and perform statistical analysis [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter when working with **Sulforhodamine G**.

Q1: Why is my stained gel background too high?

- **Cause:** Incomplete washing of unbound dye after the staining step [2] [3].
- **Solution:** Ensure you perform exactly four 15-minute washes with 35% methanol as specified in the protocol. Gently agitate the staining dish during washes for effectiveness [2].

Q2: Why is my signal weak or undetectable?

- **Cause:** The dye concentration may be too low, or the staining time may be insufficient [2].
- **Solution:**
 - Verify that you are using at least a four-fold molar excess of dye to protein [2].
 - Ensure the staining solution is in direct contact with the entire gel and that no bubbles are trapped. Perform the staining overnight for complete dye binding [2].
 - Check the purity of your **Sulforhodamine G** powder. If low, consider purifying the dye before use [2].

Q3: What could be causing interference in my fluorescence readings?

- **Cause:** Spectral interference from other fluorescent compounds, most notably **Sulforhodamine B** [1] [4].
- **Solution:** Be aware that Sulforhodamine B has different spectral properties (Ex/Em: ~565/585 nm) and can interfere with **Sulforhodamine G** detection [1] [4]. Design your experiment to avoid using these two dyes concurrently. Ensure your instrument's filters are set correctly for **Sulforhodamine G** (Ex/Em: 532/552 nm) [1].

Q4: How should I handle and store the dye to ensure stability?

- **Solution:** Store the dry powder under the recommended conditions provided in the Certificate of Analysis [2]. Protect the dye and stained samples from light by using foil-wrapped containers, as with all fluorescent dyes, to prevent photobleaching [2].

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References

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